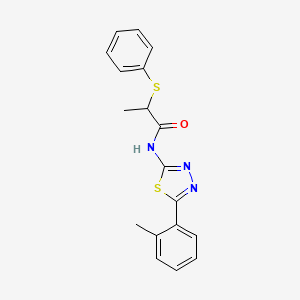

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)19-16(22)13(2)23-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPBQDZJJXQMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{14}H_{14}N_{2}S_{2}

- Molecular Weight : 286.41 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiadiazole derivatives, including this specific compound. The following table summarizes key findings from various studies:

The compound has shown significant cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in treated cancer cells.

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at various phases, particularly G1/S transition.

Case Studies and Research Findings

Several research studies have investigated the biological activity of thiadiazole derivatives similar to the compound :

- Study on Breast Cancer Cells :

- Lung Cancer Research :

- Colon Cancer Investigation :

Scientific Research Applications

The compound is part of the 1,3,4-thiadiazole family, known for diverse biological activities. Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those with phenylthio and o-tolyl substitutions.

Antimicrobial Properties

- Antibacterial Activity : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide have shown potent activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties. Derivatives have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Therapeutic Potential

The structural characteristics of this compound suggest potential in drug development.

Cancer Research

- Some thiadiazole derivatives have been explored for their cytotoxic effects on cancer cells. The ability to modify the thiadiazole ring allows for the synthesis of compounds that may inhibit tumor growth or induce apoptosis in cancerous cells .

Anti-inflammatory Applications

- Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. The presence of specific substituents can enhance the anti-inflammatory response, making these compounds candidates for further research in treating inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound may have applications in agriculture.

Pesticide Development

- The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives have been noted for their efficacy against various pests and pathogens affecting crops. Studies indicate that modifications to the thiadiazole ring can lead to enhanced activity against specific agricultural pests .

Case Studies and Research Findings

A review of literature reveals several case studies where similar compounds have been synthesized and tested:

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The o-tolyl group (electron-donating methyl) in the target compound contrasts with electron-withdrawing substituents like chlorobenzyl in compound 5e .

- Amide Chain Flexibility : The phenylthio group in the target compound introduces steric bulk and lipophilicity compared to smaller chains (e.g., methylthio in 5f or chloro in ). This may affect solubility and membrane permeability.

Spectral and Physicochemical Properties

- NMR Data : The o-tolyl group in the target compound would show characteristic aromatic protons at δ 6.8–7.5 ppm (meta to methyl) and a methyl singlet at δ 2.3–2.5 ppm, similar to compound 5j . The phenylthio group’s protons would resonate near δ 7.3–7.5 ppm.

- Melting Points : Analogs with rigid substituents (e.g., compound 5g with ethylthio) exhibit higher melting points (168–170°C) compared to benzylthio derivatives (135–136°C), suggesting crystallinity depends on side-chain flexibility.

Q & A

Q. What synthetic strategies are optimal for preparing 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide with high purity and yield?

Methodological Answer:

- Step 1: Synthesize the 1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to 8–9 using ammonia to precipitate the product .

- Step 2: Introduce the o-tolyl group via coupling reactions, employing chloroacetyl chloride or aryl methanesulfonyl chloride in refluxing triethylamine (4 hours, monitored by TLC) .

- Step 3: Attach the phenylthio moiety using sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 hours) .

- Purification: Recrystallize the product using ethanol or a DMSO/water mixture (2:1) to achieve >85% purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for aromatic protons (δ 7.16–7.35 ppm for o-tolyl and phenylthio groups) and aliphatic protons (e.g., δ 1.44 ppm for CH₃ in propanamide) .

- HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₁₈N₄OS₂: ~406.12 g/mol) with <2 ppm error .

- IR Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and thiadiazole ring vibrations at ~1450 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Solvent Systems: Use DMSO for initial stock solutions (≤10 mM) due to the compound’s hydrophobicity.

- Co-Solvents: Optimize aqueous solubility with ethanol (10–20% v/v) or β-cyclodextrin inclusion complexes .

- Surfactants: Incorporate Tween-80 (0.1% w/v) for cell-based assays to prevent aggregation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the thiadiazole ring) influence bioactivity?

Methodological Answer:

- SAR Workflow:

- Synthesize analogs with substituents like methoxy (8i), ethoxy (8j), or alkyl groups (8k) on the aryl ring .

- Test inhibitory activity against target enzymes (e.g., carbonic anhydrase XII) via fluorometric assays .

- Correlate logP values (calculated via HPLC) with membrane permeability and IC₅₀ trends .

- Key Finding: Bulkier substituents (e.g., 2-ethyl-6-methylphenyl in 8k) enhance target binding but reduce solubility .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase XII active site) .

- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- ADMET Prediction: Apply SwissADME to optimize logP (<3), topological polar surface area (~90 Ų), and CYP450 inhibition profiles .

Q. What strategies resolve contradictions in NMR spectral data between synthetic batches?

Methodological Answer:

- Batch Comparison: Analyze δ 7.25–7.35 ppm aromatic protons for consistency; deviations >0.1 ppm suggest impurities .

- By-Product Identification: Use LC-MS to detect sulfonamide or azide by-products from incomplete coupling reactions .

- Crystallography: Resolve ambiguous NOE signals via single-crystal X-ray diffraction to confirm regiochemistry .

Q. How can reaction conditions be optimized to minimize by-products during scale-up?

Methodological Answer:

- Temperature Control: Maintain reflux at ±2°C to prevent thermal decomposition of sodium azide .

- Catalyst Screening: Test ZnCl₂ or Fe₃O₄ nanoparticles to accelerate thiadiazole ring formation (reducing time from 7h to 3h) .

- In-Line Monitoring: Implement FTIR or Raman spectroscopy for real-time tracking of intermediate consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.